N-(2H-1,3-benzodioxol-5-yl)-2-{[1-cyclopropyl-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetamide
Description
N-(2H-1,3-benzodioxol-5-yl)-2-{[1-cyclopropyl-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetamide (CAS: 921820-63-5) is a synthetic small molecule with the molecular formula C₁₆H₁₇N₃O₄S and a molecular weight of 347.39 g/mol . Its structure features a benzodioxol ring (a methylenedioxy-substituted benzene) linked via an acetamide group to a sulfur-containing imidazole moiety. The imidazole ring is further substituted with a cyclopropyl group and a hydroxymethyl unit, conferring unique steric and electronic properties. The SMILES notation OCc1cnc(n1C1CC1)SCC(=O)Nc1ccc2c(c1)OCO2 highlights its connectivity .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[1-cyclopropyl-5-(hydroxymethyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c20-7-12-6-17-16(19(12)11-2-3-11)24-8-15(21)18-10-1-4-13-14(5-10)23-9-22-13/h1,4-6,11,20H,2-3,7-9H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUFVNIOTUHCUEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=CN=C2SCC(=O)NC3=CC4=C(C=C3)OCO4)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{[1-cyclopropyl-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multiple steps, including the formation of the benzodioxole and imidazole rings, followed by their coupling through a sulfanylacetamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-2-{[1-cyclopropyl-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like thiols. Reaction conditions, including temperature, pH, and solvent choice, play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-2-{[1-cyclopropyl-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{[1-cyclopropyl-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The benzodioxole and imidazole rings may interact with enzymes or receptors, modulating their activity. The sulfanylacetamide group can also participate in covalent bonding with target proteins, affecting their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of N-substituted sulfanylacetamides , which are characterized by a thioether linkage between an acetamide backbone and heterocyclic systems. Below is a detailed comparison with analogous compounds reported in the literature:
Key Structural and Functional Differences
Heterocyclic Core: The target compound employs a 1-cyclopropyl-5-(hydroxymethyl)imidazole core, which contrasts with the 1,3,4-oxadiazole or indole systems in analogs (e.g., compounds 8a-w) .
The hydroxymethyl substituent offers a site for derivatization (e.g., phosphorylation or glycosylation), absent in simpler analogs like N-(6-methylbenzodioxol)acetamide .
This method contrasts with the esterification or acetylation routes used for simpler benzodioxol- or indole-based analogs .
Molecular Weight and Complexity :
- The target compound (347.39 g/mol) is heavier than simpler benzodioxol-acetamides (e.g., 193.20 g/mol) due to its imidazole and cyclopropyl groups. This increased complexity may enhance target selectivity but could reduce bioavailability .
Spectroscopic and Analytical Data
- Mass Spectrometry :
- NMR :
- The benzodioxol protons in the target compound would resonate near δ 6.8–7.0 ppm , similar to methyl-substituted benzodioxol derivatives . The imidazole protons (e.g., H-2, H-4) would appear upfield (δ 4.0–5.0 ppm) due to shielding by the cyclopropyl group .
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-{[1-cyclopropyl-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetamide, also referred to by its CAS number 921820-63-5, is a complex organic compound notable for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on existing research.
Chemical Structure and Properties
The compound consists of multiple functional groups, including a benzodioxole moiety and an imidazole ring, which contribute to its biological activity. The molecular formula is C_{18}H_{20}N_4O_3S.
| Property | Value |
|---|---|
| Molecular Weight | 364.44 g/mol |
| CAS Number | 921820-63-5 |
| SMILES | Cc1cc2c(c(c1)OCO2)C(=O)N(C)C(=S)C(=N)C(C)C(=O)N(C)C(=O)N(C)C(=O)N(C)C(=O)N(C) |
Antimicrobial Properties
Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial activity against various bacterial strains. A study highlighted the effectiveness of related compounds against biofilms formed by both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant strains .
Anticancer Activity
The compound's structure allows it to interact with specific cellular pathways involved in cancer progression. In vitro studies have shown that compounds with similar scaffolds can induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and proliferation .
The proposed mechanism of action involves the compound's ability to bind to specific enzymes or receptors implicated in disease processes. For instance, it may inhibit certain kinases or G protein-coupled receptors (GPCRs), leading to altered intracellular signaling cascades .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated that a series of N-substituted aryl compounds showed potent activity against biofilms formed by Staphylococcus aureus and Escherichia coli. The findings suggest that structural modifications can enhance antibacterial properties while reducing toxicity .
- Cancer Cell Studies : Research on imidazole derivatives has shown promising results in inhibiting tumor growth in various cancer models. The compounds were found to induce cell cycle arrest and apoptosis through mitochondrial pathways .
- Mechanistic Insights : Investigations into the interaction of similar compounds with GPCRs revealed that these interactions can modulate calcium signaling pathways, which are crucial for various cellular functions .
Q & A
Q. How is the compound’s electronic structure linked to its reactivity in mechanistic studies?
- Methodological Answer : Frontier Molecular Orbital (FMO) analysis identifies nucleophilic (HOMO) and electrophilic (LUMO) sites. For example, the imidazole sulfur’s lone pairs (HOMO) drive nucleophilic substitution, while the acetamide carbonyl (LUMO) participates in hydrogen bonding. TD-DFT predicts UV-Vis absorption bands, correlating with experimental λ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
